Cas no 645-02-3 (Benzeneacetonitrile, a-(b-D-glucopyranosyloxy)-3-hydroxy-, (aS)-)

Benzeneacetonitrile, a-(b-D-glucopyranosyloxy)-3-hydroxy-, (aS)- structure
645-02-3 structure
Product Name:Benzeneacetonitrile, a-(b-D-glucopyranosyloxy)-3-hydroxy-, (aS)-
CAS No:645-02-3
MF:C14H17NO7
MW:311.287284612656
CID:504489
PubChem ID:441473
Update Time:2025-04-19

Benzeneacetonitrile, a-(b-D-glucopyranosyloxy)-3-hydroxy-, (aS)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetonitrile, a-(b-D-glucopyranosyloxy)-3-hydroxy-, (aS)-
    • (2S)-2-(3-hydroxyphenyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile
    • (S)-α-(β-D-Glucopyranosyloxy)-3-hydroxybenzeneacetonitrile
    • 9AS77VIF6N
    • Q27108587
    • Zierin
    • 645-02-3
    • AC1L9B8D
    • CHEBI:10111
    • DTXSID80214744
    • Benzeneacetonitrile, alpha-(beta-D-glucopyranosyloxy)-3-hydroxy-, (S)
    • BENZENEACETONITRILE, .ALPHA.-(.BETA.-D-GLUCOPYRANOSYLOXY)-3-HYDROXY-, (.ALPHA.S)-
    • BENZENEACETONITRILE, .ALPHA.-(.BETA.-D-GLUCOPYRANOSYLOXY)-3-HYDROXY-, (S)-
    • NS00094806
    • (2S)-2-(3-hydroxyphenyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-acetonitrile
    • C08345
    • UNII-9AS77VIF6N
    • Benzeneacetonitrile, alpha-(beta-D-glucopyranosyloxy)-3-hydroxy-, (S)-
    • O-.BETA.-D-GLUCOPYRANOSYL-L-M-HYDROXYMANDELONITRILE
    • Inchi: 1S/C14H17NO7/c15-5-9(7-2-1-3-8(17)4-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2
    • InChI Key: KCVXNPDAHDGXFD-UHFFFAOYSA-N
    • SMILES: O1C(C(C(C(C1CO)O)O)O)OC(C#N)C1C=CC=C(C=1)O

Computed Properties

  • Exact Mass: 311.101
  • Monoisotopic Mass: 311.101
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 411
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 143Ų
Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd